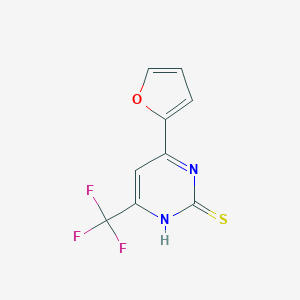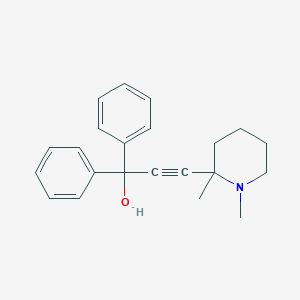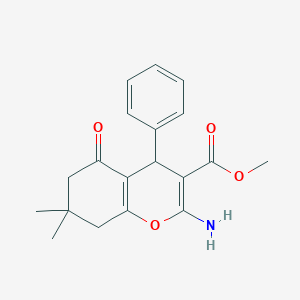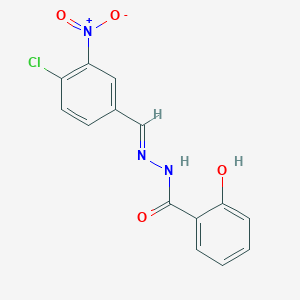
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrimidine ring, a furan ring, and a thiol group. The unique structure of TFP has led to its use in various research applications, including drug discovery, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is not fully understood, but it is believed to interact with proteins and enzymes through its thiol group and heterocyclic rings. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to inhibit the activity of some enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of some viruses. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has also been shown to have antioxidant properties and to protect cells from oxidative stress. In addition, 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been shown to modulate the activity of some ion channels and receptors in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol in lab experiments is its unique structure, which allows for the development of new derivatives with potentially useful properties. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is also relatively easy to synthesize and has good stability. However, one limitation of using 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is its potential toxicity, which may limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol. One area of interest is the development of new 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the use of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol in the development of new diagnostic tools for detecting thiols in proteins. Finally, 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol may have potential applications in the development of new therapies for diseases such as cancer and viral infections.
Synthesemethoden
The synthesis of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with furfuryl chloride in the presence of a base, followed by the addition of thioacetic acid. The reaction yields 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol as a yellow crystalline solid with a melting point of 124-126°C.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has been used in various scientific research applications due to its unique structure and properties. It has been used in drug discovery research as a scaffold for the development of new drugs. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol derivatives have been shown to have potential anti-cancer, anti-inflammatory, and anti-viral properties. 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has also been used in biochemistry research as a tool for studying protein structure and function. It has been used as a fluorescent probe for the detection of thiols in proteins and has been shown to bind to the active site of some enzymes.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(16)14-7)6-2-1-3-15-6/h1-4H,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDQJNIHUKDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B463072.png)
![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![6-methoxy-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463074.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)


![9-[4-(Azepan-1-yl)but-2-ynyl]fluoren-9-ol](/img/structure/B463081.png)
![9-[4-[Benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol](/img/structure/B463085.png)
![4-[(5-Chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B463094.png)

![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)

